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Compound of Interest

Compound Name: 7-Chloro-6-methylquinoline

Cat. No.: B1506800

7-Chloro-6-methylquinoline is a heterocyclic aromatic compound that belongs to the
quinoline family of molecules. With the chemical formula C10HsCIN, it presents a quinoline core
substituted with a chlorine atom at the 7-position and a methyl group at the 6-position. This
specific substitution pattern makes it a compound of significant interest in medicinal chemistry
and organic synthesis. The quinoline scaffold is a "privileged structure,” forming the backbone
of numerous natural products and synthetic compounds with a vast range of biological
activities, most notably as anticancer and antimalarial agents.[1]

The presence of the chloro and methyl groups on the benzene portion of the quinoline ring
offers distinct opportunities for chemical modification. The chlorine atom can patrticipate in
cross-coupling reactions, while the methyl group can be a site for oxidation or other
transformations. These features, combined with the inherent reactivity of the quinoline nucleus,
establish 7-Chloro-6-methylquinoline as a versatile building block for the synthesis of novel
therapeutic agents and functional materials.[2][3] Understanding its core physicochemical
properties is therefore paramount for any researcher aiming to utilize this scaffold in drug
discovery and development, as these properties fundamentally govern its reactivity, solubility,
and ultimately, its pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in both
chemical and biological systems. They influence everything from reaction kinetics to
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absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates. The key
properties of 7-Chloro-6-methylquinoline are summarized below.

Property Value Source(s)

Molecular Formula C10HsCIN [4]

Molecular Weight 177.63 g/mol [41[5]

CAS Number 78941-94-3 [4]

Appearance Solid (Predicted)

Melting Point Data not available

Boiling Point Data not available

Solubility Slightly soluble in water ]
(Predicted)

pKa (Predicted) Data not available

LogP (Predicted) 3.2 (Predicted) [5]

Note: Experimental data for some properties of 7-Chloro-6-methylquinoline are not readily
available in public literature. Predicted values are based on computational models or data from
structurally similar compounds like other chloro-methyl-quinoline isomers.

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of 7-Chloro-6-methylquinoline requires a combination of
spectroscopic techniques. The expected spectral features are outlined below, providing a
benchmark for researchers synthesizing or working with this compound.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aromatic protons on the quinoline ring and the methyl group protons. The aromatic
protons will appear in the downfield region (typically & 7.0-8.5 ppm), with their specific
chemical shifts and coupling patterns dictated by the substitution. The methyl group will
present as a singlet in the upfield region (around & 2.5 ppm).
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e 13C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals
corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced
by the electronegativity of the adjacent atoms (Cl and N), providing a unique fingerprint of
the carbon skeleton.

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*)
corresponding to the molecular weight of the compound (m/z = 177.63). A key diagnostic
feature will be the presence of an M+2 peak at approximately one-third the intensity of the
molecular ion peak, which is characteristic of a molecule containing a single chlorine atom
due to the natural abundance of the 3>Cl and 3’Cl isotopes.[7]

« Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key
expected vibrations include C-H stretching from the aromatic ring and methyl group, C=C
and C=N stretching vibrations characteristic of the quinoline core, and a C-Cl stretching band
in the lower frequency region.[38][9]

Synthesis and Chemical Reactivity
Synthetic Pathway: The Doebner-von Miller Reaction

A primary and versatile method for synthesizing quinolines is the Doebner-von Miller reaction.
For 7-Chloro-6-methylquinoline, this would typically involve the reaction of 3-chloro-4-
methylaniline with an a,B-unsaturated carbonyl compound, such as crotonaldehyde, under
strong acid catalysis. The reaction proceeds through a series of steps including Michael
addition, cyclization, and oxidation to yield the final aromatic quinoline ring system.
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Caption: Synthetic pathway for 7-Chloro-6-methylquinoline.

Reactivity Profile

The chemical reactivity of 7-Chloro-6-methylquinoline is dictated by the interplay of the
electron-donating methyl group, the electron-withdrawing chloro group, and the heterocyclic

quinoline nucleus.

» Nucleophilic Aromatic Substitution (SNAr): The chlorine at the C7 position is less activated
towards SNAr compared to halogens at the C2 or C4 positions of the quinoline ring.[10]
However, under forcing conditions, it can be displaced by strong nucleophiles.

o Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo
electrophilic substitution (e.g., nitration, halogenation). The regioselectivity will be directed by

the existing chloro and methyl substituents.
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e Reactions of the Methyl Group: The methyl group can be a handle for further
functionalization. For instance, it can be oxidized to a carboxylic acid or halogenated to

introduce other reactive groups.

o Palladium-Catalyzed Cross-Coupling: The C-Cl bond can serve as a site for various
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for
the introduction of aryl, vinyl, or alkynyl groups, which is a powerful strategy in drug
discovery for building molecular complexity.

Experimental Protocols: A Practical Guide

The following are standardized protocols for the determination of the key physicochemical and

spectroscopic properties of 7-Chloro-6-methylquinoline.

Physicochemical Property Determination
Sample Preparation: Compound + Solvent
Finely ground, dry solid in Vial
\

Capillary Melting Point Shake-Flask Method:
Apparatus Equilibrate at const. temp.
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A Y \ 4 \ 4
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Caption: Workflow for experimental characterization.
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Melting Point Determination (Capillary Method)

e Principle: This method determines the temperature range over which the solid-to-liquid
phase transition occurs.

» Procedure:
o Ensure the 7-Chloro-6-methylquinoline sample is pure and completely dry.
o Finely grind the solid sample.
o Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
o Place the capillary tube in a calibrated melting point apparatus.

o Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected
melting point.

o Record the temperature at which the first drop of liquid appears and the temperature at
which the entire sample becomes liquid. This range is the melting point.

Solubility Determination (Shake-Flask Method)

 Principle: This equilibrium-based method measures the concentration of a saturated solution
of the compound in a given solvent.

e Procedure:

o

Add an excess amount of solid 7-Chloro-6-methylquinoline to a known volume of the
solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

o

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically
24-48 hours) to ensure equilibrium is reached.

o

Separate the undissolved solid from the solution by centrifugation or filtration.

o

Carefully withdraw an aliquot of the clear supernatant.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b1506800?utm_src=pdf-body
https://www.benchchem.com/product/b1506800?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

o Determine the concentration of the dissolved compound using a suitable analytical
technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography
(HPLC), against a standard calibration curve.

Spectroscopic Characterization
e Sample Preparation:

o NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated
solvent (e.g., CDCls, DMSO-ds) in an NMR tube.[11]

o MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or

acetonitrile.

o IR: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound
with dry KBr powder and pressing it into a transparent disk. Alternatively, use an
Attenuated Total Reflectance (ATR) accessory.[11]

o Data Acquisition:

o Acquire the spectra using the appropriate spectrometer (e.g., 400 MHz NMR, ESI-MS, FT-
IR).

o Process the raw data (e.g., Fourier transform, baseline correction).

o Analyze the spectra to identify key peaks, chemical shifts, coupling constants, and
fragmentation patterns to confirm the structure of 7-Chloro-6-methylquinoline.

Relevance in Drug Discovery and Development

The physicochemical properties of 7-Chloro-6-methylquinoline are directly linked to its

potential as a scaffold in drug discovery.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://pdf.benchchem.com/1361/Spectroscopic_and_Synthetic_Profile_of_7_Chloro_6_nitroquinoline_A_Technical_Guide.pdf
https://pdf.benchchem.com/1361/Spectroscopic_and_Synthetic_Profile_of_7_Chloro_6_nitroquinoline_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1506800?utm_src=pdf-body
https://www.benchchem.com/product/b1506800?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
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Caption: Physicochemical properties influencing drug development.

« Lipophilicity (LogP): The predicted LogP value suggests that the molecule is moderately
lipophilic. This is a crucial parameter that affects membrane permeability and absorption. In
drug design, LogP is often optimized to balance solubility and permeability for optimal oral

bioavailability.

¢ Solubility: Aqueous solubility is critical for drug administration and absorption. While
predicted to be low, the quinoline nitrogen can be protonated to form salts, a common
strategy to improve the solubility and dissolution rate of basic drug compounds.

+ Molecular Weight: With a molecular weight under 200 g/mol , it serves as an excellent
starting fragment that adheres to Lipinski's "Rule of Five," allowing for substantial chemical
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modification while keeping the final drug-like molecule within an acceptable size range.

Derivatives of 7-chloroquinoline have demonstrated potent activity against various cancer cell
lines and malaria parasites.[1][2][12][13] The strategic placement of the chloro and methyl
groups on this scaffold provides a template for generating libraries of new chemical entities for
screening against a wide range of biological targets.

Safety and Handling

While specific toxicity data for 7-Chloro-6-methylquinoline is not extensively documented,
data from related chloroquinoline compounds should be used to guide safe handling
procedures.

e Hazard Identification: Similar compounds are often classified as harmful if swallowed,
causing skin irritation, and causing serious eye irritation.[14][15]

 Precautionary Measures:

o Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid
breathing dust. Wear appropriate personal protective equipment (PPE), including safety
goggles, chemical-resistant gloves, and a lab coat.[14]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

o First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If
inhaled, move to fresh air. If swallowed, seek immediate medical attention.[15]

Conclusion

7-Chloro-6-methylquinoline is a strategically important heterocyclic compound with a profile
that makes it a valuable intermediate in synthetic and medicinal chemistry. Its physicochemical
properties, including its molecular weight, predicted lipophilicity, and reactive handles, provide a
solid foundation for its use in the construction of more complex molecules. The synthetic
accessibility via established reactions like the Doebner-von Miller synthesis, combined with its
potential for diverse functionalization, ensures its continued relevance for researchers and
scientists in drug development. A thorough understanding and experimental determination of its
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properties, as outlined in this guide, are the first critical steps toward unlocking the full potential
of this versatile chemical scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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